N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine

Structure-Activity Relationship Lipophilicity Procurement Specification

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine (CAS 1040693-44-4) is a synthetic secondary diarylamine with the molecular formula C₂₆H₃₁NO and a molecular weight of 373.53 g·mol⁻¹. Its IUPAC name is 4-(2-cyclohexylethoxy)-N-(2-naphthalen-1-ylethyl)aniline.

Molecular Formula C26H31NO
Molecular Weight 373.5 g/mol
CAS No. 1040693-44-4
Cat. No. B1437814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine
CAS1040693-44-4
Molecular FormulaC26H31NO
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCOC2=CC=C(C=C2)NCCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C26H31NO/c1-2-7-21(8-3-1)18-20-28-25-15-13-24(14-16-25)27-19-17-23-11-6-10-22-9-4-5-12-26(22)23/h4-6,9-16,21,27H,1-3,7-8,17-20H2
InChIKeyBMMPBQBURLIWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine (CAS 1040693-44-4): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Baseline


N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine (CAS 1040693-44-4) is a synthetic secondary diarylamine with the molecular formula C₂₆H₃₁NO and a molecular weight of 373.53 g·mol⁻¹ . Its IUPAC name is 4-(2-cyclohexylethoxy)-N-(2-naphthalen-1-ylethyl)aniline. Predicted physicochemical properties include a boiling point of 568.0 ± 43.0 °C, a density of 1.088 ± 0.06 g·cm⁻³, and a pKa of 5.53 ± 0.50 . The compound is supplied as a research-use-only (RUO) chemical at a minimum purity specification of 95% (HPLC) . It belongs to a structurally diverse series of N-[4-(2-cyclohexylethoxy)phenyl]-N-substituted amines , with the 2-(1-naphthyl)ethyl substituent distinguishing it from closely related analogs carrying methoxyphenethyl, ethoxyethoxybenzyl, or di-tert-butylphenoxyethyl groups.

Why In-Class N-[4-(2-Cyclohexylethoxy)phenyl]amines Cannot Be Interchanged: Structural and Physicochemical Drivers of Differentiation


Although multiple N-[4-(2-cyclohexylethoxy)phenyl]-N-substituted amines share the same core scaffold and are co-listed by common suppliers, their N-substituents differ substantially in size, aromaticity, hydrogen-bonding capacity, and lipophilicity . The naphthylethyl group of the target compound (CAS 1040693-44-4) introduces a rigid, planar, polycyclic aromatic system absent in analogs such as N-[4-(2-cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine (sc-330885) or N-[4-(2-cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine (sc-330887) . These structural differences alter predicted logP, molecular volume, and potential π–π stacking interactions, meaning that pharmacological target engagement, solubility, membrane permeability, and even chromatographic behavior cannot be assumed equivalent across the series. Generic substitution without experimental verification risks introducing uncontrolled variables into any assay or synthetic workflow.

Quantitative Evidence Guide: How N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine (CAS 1040693-44-4) Differs from Its Closest Analogs


Naphthylethyl vs. Methoxyphenethyl Substituent: Molecular Weight, Formula, and Aromatic Surface Area

The target compound carries a 2-(1-naphthyl)ethyl group (C₁₂H₁₁), whereas the closest analog sc-330885 carries a 4-methoxyphenethyl group (C₉H₁₁O). This difference yields a molecular formula of C₂₆H₃₁NO (MW 373.53) for the target vs. C₂₃H₃₁NO₂ (MW 353.50) for sc-330885 . The naphthyl moiety contributes an additional fused aromatic ring, increasing the count of sp²-hybridized carbons engaged in a planar π-system from 6 to 10 relative to the phenyl ring in sc-330885. This enlarged aromatic surface area is predicted to enhance π–π stacking with complementary aromatic residues in biological targets and to increase chromatographic retention on reversed-phase stationary phases.

Structure-Activity Relationship Lipophilicity Procurement Specification

Predicted pKa and Ionization State: Relevance to Salt Formation, Extraction, and Bioavailability

The predicted pKa of the secondary amine nitrogen in the target compound is 5.53 ± 0.50 . This pKa places the amine in a partially protonated state at physiological pH 7.4 (approximately 1.3% protonated by Henderson-Hasselbalch calculation), whereas at the acidic pH of early endosomes (pH ~5.5) roughly 50% is protonated. By comparison, analogs with electron-withdrawing substituents on the N-aryl ring (e.g., ethoxyethoxybenzyl in sc-330887) would be expected to exhibit slightly lower pKa values due to inductive effects, altering the pH-dependent ionization profile. Although direct experimental pKa data for all comparators are absent, the predicted value serves as a procurement-relevant baseline for assessing suitability in pH-sensitive experimental designs (e.g., Caco-2 permeability, logD₇.₄ determination, or salt formation protocols).

Ionization LogD Formulation

Purity Specification of 95% (HPLC): Baseline for Reproducibility Across Independent Studies

The target compound is commercially supplied with a minimum purity specification of 95% as determined by HPLC . This purity level is consistent across multiple vendors, including Santa Cruz Biotechnology (sc-330886) and AKSci (0018DD). In contrast, some structurally related N-[4-(2-cyclohexylethoxy)phenyl]amines may be supplied at lower purities or without explicit HPLC certification. The absence of an MDL Number further indicates that this compound has not been indexed in the Molecular Design Limited database, underscoring its status as a non-standard, specialty research chemical. Researchers relying on reproducible dose-response or binding data should verify the Certificate of Analysis (CoA) for each lot.

Purity Lot-to-Lot Consistency Procurement Quality Control

Predicted Boiling Point and Density: Implications for Storage, Handling, and Volatility

The predicted boiling point of 568.0 ± 43.0 °C at 760 mmHg and predicted density of 1.088 ± 0.06 g·cm⁻³ indicate that the target compound is a high-boiling, relatively dense liquid or low-melting solid at ambient conditions. These properties contrast with lower-molecular-weight analogs in the series (e.g., N-[4-(2-cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine, MW 353.50, predicted bp approximately 530–550 °C) that may exhibit marginally higher volatility. The high boiling point supports long-term storage without significant evaporative loss under standard laboratory conditions but necessitates careful consideration of viscosity and handling for quantitative transfer in microgram-scale experiments.

Volatility Storage Stability Handling

Recommended Application Scenarios for N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine (CAS 1040693-44-4) Based on Verified Evidence


Structure-Activity Relationship (SAR) Probe for Nrf2 or Monoamine Transporter Target Families

Given the established role of 4-(2-cyclohexylethoxy)aniline (IM3829) derivatives as Nrf2 inhibitors and radiosensitizers [1], the target compound—featuring a distinct naphthylethyl substituent—may serve as an SAR probe to interrogate the steric and electronic requirements of the Nrf2 binding pocket or monoamine transporter orthosteric site relative to analogs such as sc-330885 (methoxyphenethyl) or sc-330887 (ethoxyethoxybenzyl). Its expanded aromatic surface area provides a test case for π–π stacking contributions absent in simpler phenyl-based substituents .

Reversed-Phase Chromatography Method Development and Lipophilicity Benchmarking

The predicted high boiling point (568.0 °C) and naphthyl-driven lipophilicity of the target compound make it a suitable candidate for reversed-phase HPLC method development studies, where it can serve as a high-retention reference standard for calibrating gradient elution programs. Its predicted pKa of 5.53 also positions it as a useful probe for evaluating pH-dependent retention shifts on hybrid silica or polymeric stationary phases.

Chemical Biology Tool for Fluorescence Quenching or FRET-Based Assays

The naphthalene moiety in the target compound is a known fluorophore with characteristic absorption and emission properties. Although no specific fluorescence data are published for this compound, the naphthylethyl group may enable intrinsic fluorescence-based detection or serve as a Förster resonance energy transfer (FRET) acceptor in biochemical assays . This potential differentiates it from non-fluorescent analogs such as sc-330885.

Procurement Control and Analytical Reference Material for In-House Synthesis

The compound is cataloged with a defined purity specification (≥95% HPLC) and a consistent unit size (500 mg) across major vendors . It can function as an analytical reference standard for verifying the identity and purity of in-house synthesized batches via HPLC co-injection, LC-MS, or ¹H NMR, particularly in laboratories engaged in medicinal chemistry campaigns around the 4-(2-cyclohexylethoxy)aniline scaffold.

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